molecular formula C22H21NO2 B12474241 N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B12474241
M. Wt: 331.4 g/mol
InChI Key: IHLRIXMWLHCWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring and a tetrahydronaphthalene moiety connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is usually a naphthalene derivative. This can be achieved through various methods, such as Friedel-Crafts acylation or alkylation.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5,6,7,8-tetrahydronaphthalene-2-ol. This step often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the acetamide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or tetrahydronaphthalene rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups.

Scientific Research Applications

N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-acetamide: This compound lacks the tetrahydronaphthalene moiety, making it structurally simpler.

    2-(naphthalen-1-yloxy)acetamide: This compound lacks the tetrahydronaphthalene ring, resulting in different chemical properties.

    N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide: This compound has two naphthalene rings instead of a naphthalene and a tetrahydronaphthalene ring.

Uniqueness

N-(naphthalen-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of both naphthalene and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

InChI

InChI=1S/C22H21NO2/c24-22(23-21-11-5-9-17-7-3-4-10-20(17)21)15-25-19-13-12-16-6-1-2-8-18(16)14-19/h3-5,7,9-14H,1-2,6,8,15H2,(H,23,24)

InChI Key

IHLRIXMWLHCWRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.